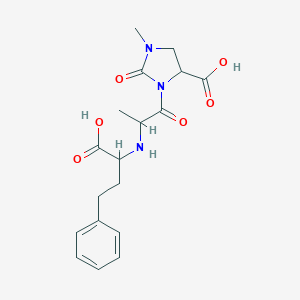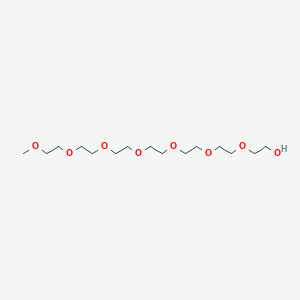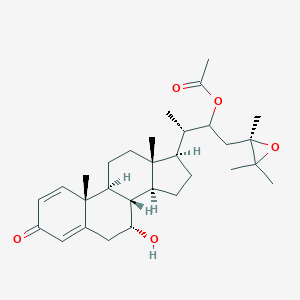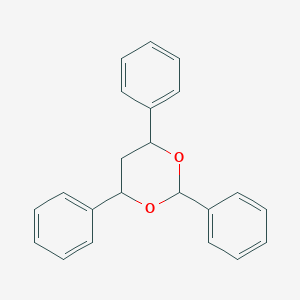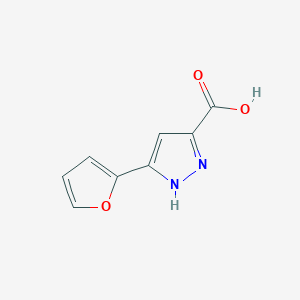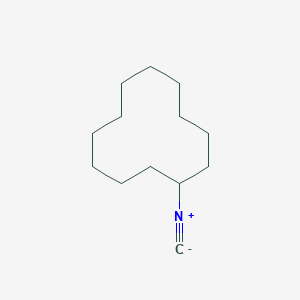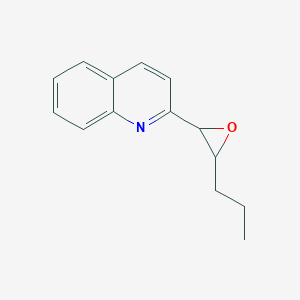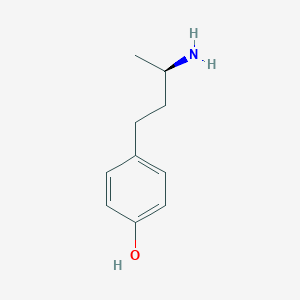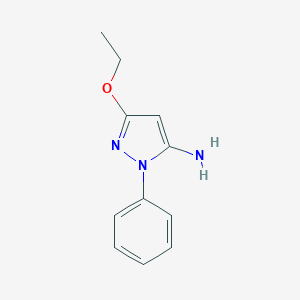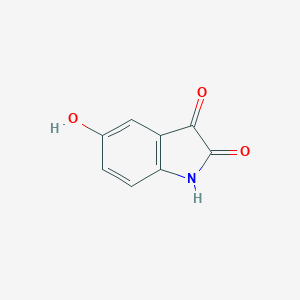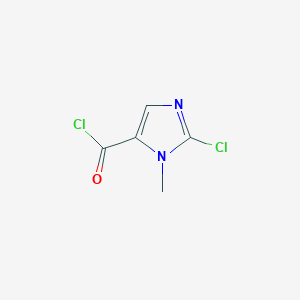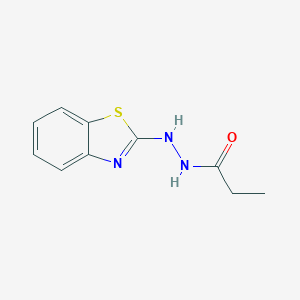
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), also known as PBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBH is a hydrazide derivative of benzothiazole and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. It has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been found to modulate the immune system, enhancing the activity of natural killer cells and increasing the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be produced in high purity. Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) has also been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also some limitations to the use of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) in lab experiments. It can be difficult to obtain large quantities of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), and its solubility in water can be limited.
Orientations Futures
There are several future directions for research on Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI). One area of interest is the development of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), which could lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the optimal conditions for the use of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) in lab experiments and to explore its potential applications in other areas of scientific research.
Méthodes De Synthèse
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) can be synthesized through a simple reaction between benzothiazole and hydrazine hydrate in the presence of propanoic acid. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to improve the yield and purity of Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI), making it a cost-effective and reliable method for producing this compound.
Propriétés
Numéro CAS |
123435-26-7 |
|---|---|
Nom du produit |
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) |
Formule moléculaire |
C10H11N3OS |
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
N'-(1,3-benzothiazol-2-yl)propanehydrazide |
InChI |
InChI=1S/C10H11N3OS/c1-2-9(14)12-13-10-11-7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3,(H,11,13)(H,12,14) |
Clé InChI |
SSJMMGDOOOSUAX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CCC(=O)NNC1=NC2=CC=CC=C2S1 |
Synonymes |
Propanoic acid, 2-(2-benzothiazolyl)hydrazide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



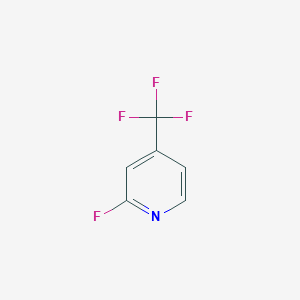
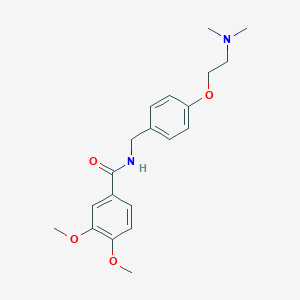
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
